molecular formula C9H9NO3 B7793283 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime

2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime

Cat. No.: B7793283
M. Wt: 179.17 g/mol
InChI Key: MQTBKHWWMQAHAF-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime is an organic compound that features a benzodioxin ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-ylmethylamine with hydroxylamine under controlled conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) in the presence of a base like lithium hydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent discovery. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper control of reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxylamine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oximes.

    Reduction: Formation of amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved are still under investigation, but it is believed to interfere with key biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide
  • 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine
  • 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propanamine hydrochloride

Uniqueness

2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzodioxin ring structure and hydroxylamine moiety make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-10-6-7-1-2-8-9(5-7)13-4-3-12-8/h1-2,5-6,11H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTBKHWWMQAHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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